molecular formula C19H19ClF2N2O B2723447 3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide CAS No. 1798660-69-1

3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide

Cat. No.: B2723447
CAS No.: 1798660-69-1
M. Wt: 364.82
InChI Key: WRPQHCRHTCOXMY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane carboxamides This compound is characterized by the presence of a seven-membered azepane ring, substituted with a 4-chlorophenyl group and a 2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or diamines.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 2,6-difluorophenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the azepane derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted derivatives with new nucleophiles replacing the chlorine or fluorine atoms.

Scientific Research Applications

3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide: Similar structure with a piperidine ring instead of an azepane ring.

    3-(4-chlorophenyl)-N-(2,6-difluorophenyl)morpholine-1-carboxamide: Similar structure with a morpholine ring instead of an azepane ring.

    3-(4-chlorophenyl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide: Similar structure with a pyrrolidine ring instead of an azepane ring.

Uniqueness

3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its five- or six-membered ring analogs

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF2N2O/c20-15-9-7-13(8-10-15)14-4-1-2-11-24(12-14)19(25)23-18-16(21)5-3-6-17(18)22/h3,5-10,14H,1-2,4,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPQHCRHTCOXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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